2-(p-Tolyl)but-1-en-1-one

Description

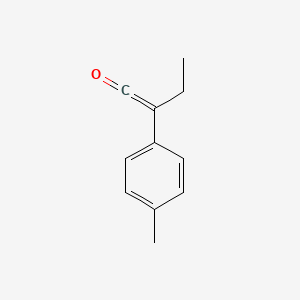

2-(p-Tolyl)but-1-en-1-one is an α,β-unsaturated ketone (enone) featuring a p-tolyl (4-methylphenyl) substituent at the β-position. Enones of this type are pivotal in organic synthesis due to their conjugated system, which facilitates reactions such as Michael additions and Diels-Alder cycloadditions. The p-tolyl group contributes steric and electronic effects, influencing reactivity and stability.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

InChI |

InChI=1S/C11H12O/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7H,3H2,1-2H3 |

InChI Key |

YIXZOJGXMVFBRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolyl)but-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzeneacetyl chloride with α-ethyl-4-methylbenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)but-1-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields saturated alcohols or alkanes.

Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-(p-Tolyl)but-1-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)but-1-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Group Analysis

- Enone vs. Perimidine (TDHP): While this compound is an α,β-unsaturated ketone, TDHP is a dihydroperimidine synthesized via a green chemistry approach involving 4-methylbenzaldehyde . The p-tolyl group in both compounds enhances aromatic interactions, but TDHP’s fused heterocyclic system confers distinct electronic properties, as evidenced by its DFT-calculated structural parameters .

- Enone vs. Hydrazinyl Sulfonamides: Celecoxib-related compounds (E-G) incorporate a p-tolyl group within a hydrazinyl sulfonamide framework, contrasting with the enone’s conjugated carbonyl system.

- Enone vs. Benzimidazole: The benzimidazole derivative in features a p-tolyl group attached to a nitrogen-containing heterocycle, which is structurally distinct from the enone’s alkene-ketone system. Benzimidazoles are renowned for biological activity, suggesting that the p-tolyl group’s placement influences pharmacological targeting .

Computational and Spectroscopic Insights

- TDHP: DFT studies at the B3LYP/6-311G(d,p) level revealed bond lengths and thermochemical properties, demonstrating the p-tolyl group’s electron-donating effects on the perimidine core . Similar computational approaches could predict the enone’s reactivity.

Biological Activity

2-(p-Tolyl)but-1-en-1-one, also known as p-tolyl butenone, is an organic compound with a structure that suggests potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12O

- Molecular Weight : 164.21 g/mol

- CAS Number : 53750-75-7

- IUPAC Name : 2-(4-methylphenyl)but-1-en-1-one

The compound features a butenone moiety with a para-methylphenyl group, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anticancer Properties : Some studies suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : Possible role as an enzyme inhibitor in metabolic pathways.

Synthesis

The compound can be synthesized through several methods, including:

- Aldol Condensation : Involves the reaction of acetophenone with an appropriate aldehyde under basic conditions.

- Michael Addition : Reacting p-tolyl lithium with an α,β-unsaturated carbonyl compound.

The biological activity of this compound is thought to be mediated through:

- Interaction with Enzymes : The compound may bind to enzyme active sites, inhibiting their function.

- Modulation of Signaling Pathways : It could influence various cellular signaling pathways, leading to altered cell behavior.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated:

- Inhibition Zones : Notable inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

In vitro studies assessed the anticancer potential of the compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These results suggest that this compound may possess selective cytotoxicity towards certain cancer cells.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory properties of this compound. For instance, it was tested for its ability to inhibit acetylcholinesterase (AChE):

| Compound | IC50 (µM) |

|---|---|

| This compound | 22 |

This indicates a moderate inhibitory effect on AChE, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.